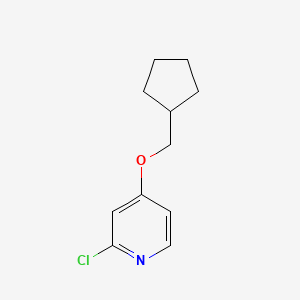![molecular formula C10H7N3O2 B1444579 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1370587-26-0](/img/structure/B1444579.png)
3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Overview
Description
3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (3-CMP) is a compound that has been studied extensively due to its potential applications in the scientific research field. This compound has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations that are important to consider when using it in laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Derivatives
3-Cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its derivatives serve as crucial intermediates in the synthesis of various chemical compounds. Kumar and Mashelker (2006) reported the preparation of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates from a precursor compound, highlighting its potential in producing compounds with expected antihypertensive activity (Kumar & Mashelker, 2006). Similarly, Chigorina et al. (2019) explored the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, revealing the compound's versatility in forming various heterocyclization products and its potential in biological activity in silico analysis (Chigorina et al., 2019).
Extraction and Separation Techniques
The compound and its closely related chemical family members are used in extraction processes, as demonstrated by Kumar and Babu (2009). They studied the extraction of Pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with various diluents, indicating its role in improving production processes in industries like food and pharmaceuticals (Kumar & Babu, 2009).
Pharmaceutical and Biochemical Research
The compound's derivatives have been studied for their potential in the pharmaceutical field. Stepanenko et al. (2011) synthesized organometallic complexes with potential as cyclin-dependent kinase inhibitors, suggesting their use in cancer treatment (Stepanenko et al., 2011). Bahgat et al. (2009) analyzed the vibrational spectra of related compounds, providing insights into their structural characteristics crucial for pharmaceutical development (Bahgat et al., 2009).
Crystal Engineering and Material Science
Some derivatives of the compound have been explored for their role in crystal engineering and the formation of supramolecular structures. Sheverdov et al. (2017) discussed the formation of one-dimensional channels in crystals of certain derivatives, which could encapsulate large organic and bioorganic molecules, pointing to applications in material science and nanotechnology (Sheverdov et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound this compound affects the FGFR signaling pathway . This pathway is involved in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these processes, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
Related compounds have demonstrated good metabolic stability and oral bioavailability . These properties suggest that this compound may also have favorable ADME properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells and induce their apoptosis . It can also significantly inhibit the migration and invasion of these cells .
properties
IUPAC Name |
3-cyano-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-13-5-7(3-11)8-2-6(10(14)15)4-12-9(8)13/h2,4-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOQDQNAQGJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



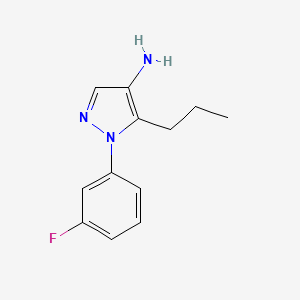
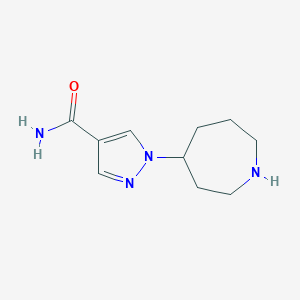
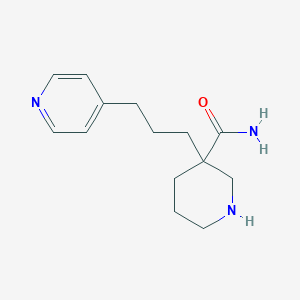
![7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444503.png)

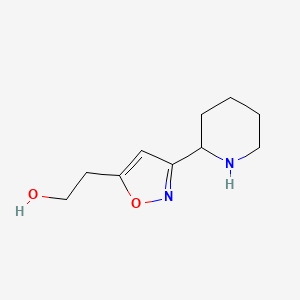

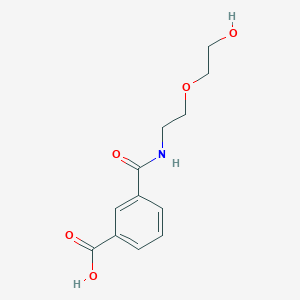
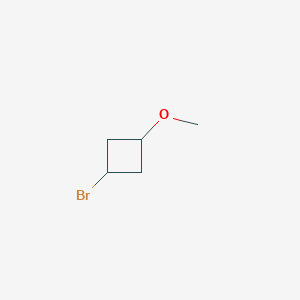

![(3S)-3-[(2-fluorophenyl)methoxy]piperidine](/img/structure/B1444514.png)
